molecular formula C23H18F2N4O2 B2547228 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941010-23-7

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2547228
CAS No.: 941010-23-7
M. Wt: 420.42
InChI Key: AMHFBLPOJGJERU-XCVCLJGOSA-N
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Description

This compound (CAS: 941010-23-7) is a fluorinated heterocyclic molecule featuring a central 1,3-oxazole core substituted with a carbonitrile group at position 2. At position 2, it has an (E)-configured ethenyl bridge linked to a 4-fluorophenyl ring, while position 5 is occupied by a piperazine moiety bearing a 4-fluorobenzoyl group . Its synthesis and characterization likely employ crystallographic tools such as SHELX and ORTEP for structural validation .

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2/c24-18-6-1-16(2-7-18)3-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)17-4-8-19(25)9-5-17/h1-10H,11-14H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHFBLPOJGJERU-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The oxazole ring is then formed through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name (CAS) Key Structural Features Fluorine Position Substituent at Oxazole C2 Piperazine Substituent
Target Compound (941010-23-7) (E)-ethenyl bridge to 4-fluorophenyl Para 4-Fluorophenyl (via ethenyl) 4-Fluorobenzoyl
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (903864-40-4) Direct 4-fluorophenyl attachment (no ethenyl bridge) Para 4-Fluorophenyl (direct) 4-Fluorobenzoyl
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (903852-60-8) 2-Fluorophenyl groups (ortho-fluorine) Ortho 2-Fluorophenyl (direct) 2-Fluorobenzoyl
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate (N/A) Pyridine-linked piperazine with trifluoromethyl and chloro groups; 4-fluorobenzoate ester Para N/A (ester substituent) 4-Fluorobenzoate (ester linkage)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (500149-23-5) Extended benzimidazole-pyridine hybrid; 4-fluorobenzyl on piperazine Para N/A (benzimidazole core) 4-Fluorobenzyl

Key Observations

Ortho-fluorine in 903852-60-8 may induce steric hindrance and alter electronic distribution compared to para-fluorine analogues, affecting intermolecular interactions.

Piperazine Modifications :

  • The 4-fluorobenzoyl group in the target compound and 903864-40-4 provides electron-withdrawing effects, whereas the 4-fluorobenzoate ester in introduces hydrolyzable functionality.
  • In 500149-23-5 , the 4-fluorobenzyl group on piperazine adds hydrophobicity, which may influence membrane permeability.

Heterocyclic Core Variations :

  • The pyridine-trifluoromethyl-chloro motif in and the benzimidazole-pyridine hybrid in demonstrate divergent scaffolds, highlighting the versatility of piperazine in drug design.

Synthetic and Analytical Considerations :

  • Crystallographic tools like SHELX and ORTEP are critical for resolving complex structures, particularly for confirming the (E)-configuration of the ethenyl group in the target compound .

Biological Activity

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse functional groups, including a piperazine moiety, an oxazole ring, and a carbonitrile group. The molecular structure suggests potential interactions with various biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's chemical formula is C23H19F2N4O2C_{23}H_{19}F_{2}N_{4}O_{2}, and its synthesis typically involves multiple steps:

  • Formation of the Piperazine Intermediate : Reacting 4-fluorobenzoyl chloride with piperazine.
  • Oxazole Ring Formation : Cyclization reactions with appropriate precursors.
  • Final Coupling : Combining the piperazine intermediate with the oxazole intermediate under specific conditions.

These steps can be optimized using techniques such as high-performance liquid chromatography (HPLC) for purification .

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Compounds with similar structures have been reported to possess various pharmacological effects, including:

  • Anticancer Activity : The compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : It has shown potential against various bacterial and fungal strains.
  • Enzyme Inhibition : The structure suggests possible interactions with enzymes involved in metabolic pathways .

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine and oxazole moieties may facilitate binding to specific receptors, influencing cellular responses.
  • Enzyme Interaction : The carbonitrile group may act as a pharmacophore, interacting with enzyme active sites and inhibiting their function.

Studies involving molecular docking have provided insights into how the compound interacts with target proteins, suggesting that the fluorine atoms enhance binding affinity through halogen bonding .

Case Study 1: Anticancer Activity

A study assessed the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound APiperazine + OxazoleAnticancer
Compound BBenzoyl + CarbonitrileAntimicrobial
Compound CFluorinated AromaticEnzyme Inhibitor

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